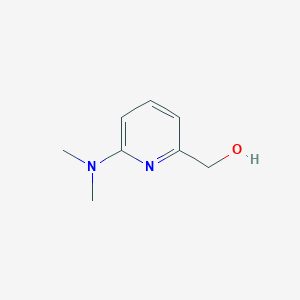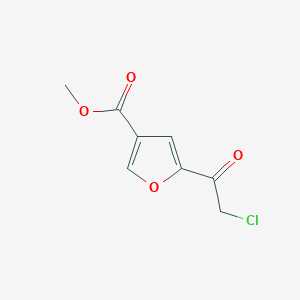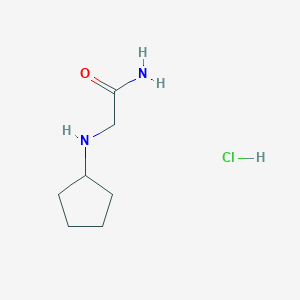
(1H-benzimidazol-2-ylmethoxy)acetic acid hydrochloride
Übersicht
Beschreibung
(1H-benzimidazol-2-ylmethoxy)acetic acid hydrochloride, also known as CAS Number: 184482-92-6, is a chemical compound with the molecular weight of 242.66 . It has a linear formula of C10 H10 N2 O3 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H10N2O3.ClH/c13-10(14)6-15-5-9-11-7-3-1-2-4-8(7)12-9;/h1-4H,5-6H2,(H,11,12)(H,13,14);1H . This indicates the specific arrangement of atoms in the molecule.Chemical Reactions Analysis
The specific chemical reactions involving this compound are not provided in the search results .Physical And Chemical Properties Analysis
The compound has a molecular weight of 206.20 g/mol . It has a computed XLogP3 value of 1, indicating its lipophilicity . The compound has 2 hydrogen bond donors and 4 hydrogen bond acceptors . It also has a rotatable bond count of 4 . The exact mass and monoisotopic mass of the compound are both 206.06914219 g/mol . The topological polar surface area is 75.2 Ų , and it has a heavy atom count of 15 .Wirkmechanismus
(1H-benzimidazol-2-ylmethoxy)acetic acid hydrochloride works by inhibiting the proton pump in the parietal cells of the stomach, which reduces the secretion of gastric acid. This leads to a decrease in the acidity of the stomach, which results in the healing of ulcers and relief from symptoms of acid reflux.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are mainly related to its inhibitory effect on gastric acid secretion. The drug has been shown to increase the pH of the stomach, which can lead to changes in the absorption and bioavailability of other drugs. The drug has also been associated with changes in the gut microbiome, which could have implications for the treatment of various gastrointestinal disorders.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using (1H-benzimidazol-2-ylmethoxy)acetic acid hydrochloride in lab experiments include its well-established mechanism of action, its availability, and its potency. However, the drug has certain limitations, such as its potential for drug interactions, its narrow therapeutic window, and its potential for adverse effects.
Zukünftige Richtungen
Several future directions for research on (1H-benzimidazol-2-ylmethoxy)acetic acid hydrochloride include the development of new formulations and delivery methods, the investigation of its potential for the treatment of other diseases, and the exploration of its effects on the gut microbiome. Additionally, there is a need for further studies to explore the long-term safety and efficacy of the drug, as well as its potential for drug interactions and adverse effects.
Conclusion:
In conclusion, this compound is a potent proton pump inhibitor drug that has shown promising results in the treatment of various gastrointestinal disorders. The drug has a well-established mechanism of action and has been extensively studied for its therapeutic potential. However, the drug has certain limitations and there is a need for further research to explore its long-term safety and efficacy, as well as its potential for drug interactions and adverse effects.
Wissenschaftliche Forschungsanwendungen
(1H-benzimidazol-2-ylmethoxy)acetic acid hydrochloride has been extensively studied for its therapeutic potential in various gastrointestinal disorders such as gastroesophageal reflux disease, peptic ulcer, and Zollinger-Ellison syndrome. The drug has also shown promising results in the treatment of Helicobacter pylori infection, a common cause of gastric ulcers.
Safety and Hazards
Eigenschaften
IUPAC Name |
2-(1H-benzimidazol-2-ylmethoxy)acetic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3.ClH/c13-10(14)6-15-5-9-11-7-3-1-2-4-8(7)12-9;/h1-4H,5-6H2,(H,11,12)(H,13,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFLMWWKYTNGCHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)COCC(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[2-(Methoxycarbonyl)-4-nitrophenyl]-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B1453224.png)


![N-methyl-5-[(methylamino)methyl]furan-2-carboxamide](/img/structure/B1453228.png)
![2-chloro-N-{2-[4-(trifluoromethyl)phenoxy]ethyl}acetamide](/img/structure/B1453229.png)






![3-[4-(Trifluoromethyl)phenyl]cyclobutan-1-amine hydrochloride](/img/structure/B1453240.png)

![2-chloro-N-[1-(2-methoxyphenyl)ethyl]-N-methylacetamide](/img/structure/B1453242.png)